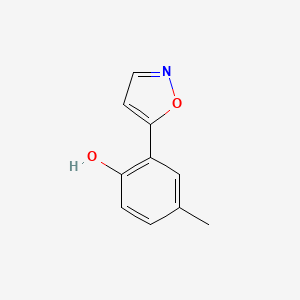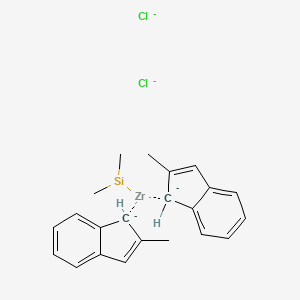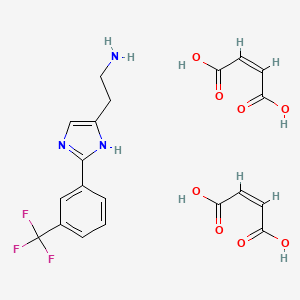
CIDP-RIBOSE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIDP-Ribose, also known as Cytidine 5'-diphosphoribose or CDP-ribose, is a nucleotide derivative that plays a crucial role in various cellular processes. It is synthesized from cytidine triphosphate (CTP) by the enzyme CTP:phosphoribosyltransferase (CTP-PRT). This compound is involved in DNA repair, calcium signaling, and cellular energy metabolism. Recent studies have shown that this compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
CIDP-Ribose exerts its effects by modulating various cellular pathways. It is involved in DNA repair by activating the DNA repair enzyme PARP. This compound also regulates calcium signaling by modulating the activity of the ryanodine receptor, a calcium channel in the endoplasmic reticulum. This results in the modulation of intracellular calcium levels, which play a crucial role in various cellular processes. This compound also has antioxidant properties, which protect cells from oxidative stress.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It is involved in DNA repair, which is crucial for maintaining genomic stability. This compound also modulates calcium signaling, which is essential for cellular communication and signaling. In addition, this compound has antioxidant properties, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIDP-Ribose has several advantages for lab experiments. It is readily available and can be synthesized easily. This compound is also stable and can be stored for long periods. However, this compound has some limitations. It is relatively expensive compared to other nucleotides, which may limit its use in some experiments. In addition, this compound can be toxic at high concentrations, which may limit its use in some cell culture experiments.
Direcciones Futuras
CIDP-Ribose has several potential future directions for research. It can be investigated further for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This compound can also be studied for its role in cellular energy metabolism and its potential applications in metabolic disorders. In addition, this compound can be used as a tool for studying various cellular processes, such as DNA repair and calcium signaling.
Conclusion
This compound is a nucleotide derivative that plays a crucial role in various cellular processes. It has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This compound exerts its effects by modulating various cellular pathways, including DNA repair, calcium signaling, and oxidative stress. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound can provide insights into its potential therapeutic applications and its role in cellular processes.
Métodos De Síntesis
CIDP-Ribose is synthesized from CTP by the enzyme CTP-PRT. This enzyme catalyzes the transfer of the phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to CTP, forming this compound. The reaction requires magnesium ions as a cofactor and is regulated by feedback inhibition.
Aplicaciones Científicas De Investigación
CIDP-Ribose has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This compound has also been shown to have neuroprotective effects by modulating calcium signaling and reducing oxidative stress. In addition, this compound has been investigated as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
Número CAS |
159501-36-7 |
|---|---|
Fórmula molecular |
C15H20N4O14P2 |
Peso molecular |
542.29 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ5,10λ5-diphosphapentacyclo[15.6.1.12,5.113,16.018,23]hexacosa-17(24),18(23),19-trien-22-one |
InChI |
InChI=1S/C15H20N4O14P2/c20-8-5-1-29-34(25,26)33-35(27,28)30-2-6-9(21)11(23)15(32-6)19-4-18(14(31-5)10(8)22)7-12(19)16-3-17-13(7)24/h3-6,8-11,14-15,20-23H,1-2H2,(H2-,16,17,24,25,26,27,28)/t5-,6-,8+,9+,10+,11+,14+,15+/m0/s1 |
Clave InChI |
KZFFJWPOKMETIG-MKEWTVTGSA-N |
SMILES isomérico |
C1[C@H]2[C@H]([C@H]([C@@H](O2)N3C=[N+]([C@H]4[C@@H]([C@@H]([C@@H](O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=[N+](C4C(C(C(O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)
![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)







